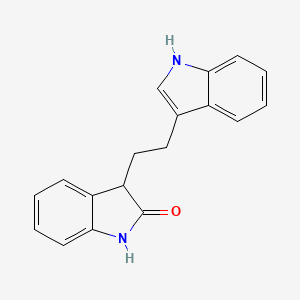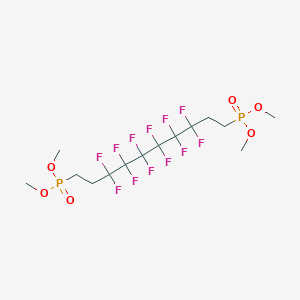
1,10-Bis(dimethoxyphosphoryl)-3,3,4,4,5,5,6,6,7,7,8,8-dodecafluorodecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,10-Bis(dimethoxyphosphoryl)-3,3,4,4,5,5,6,6,7,7,8,8-dodecafluorodecane is a fluorinated organophosphorus compound It is characterized by its unique structure, which includes multiple fluorine atoms and dimethoxyphosphoryl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,10-Bis(dimethoxyphosphoryl)-3,3,4,4,5,5,6,6,7,7,8,8-dodecafluorodecane typically involves the reaction of a fluorinated decane derivative with dimethoxyphosphoryl chloride under controlled conditions The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1,10-Bis(dimethoxyphosphoryl)-3,3,4,4,5,5,6,6,7,7,8,8-dodecafluorodecane can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although the presence of multiple fluorine atoms may influence the reaction pathways.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents under mild conditions.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents such as lithium aluminum hydride can be used, depending on the desired transformation.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the fluorine atoms.
Scientific Research Applications
1,10-Bis(dimethoxyphosphoryl)-3,3,4,4,5,5,6,6,7,7,8,8-dodecafluorodecane has several applications in scientific research:
Materials Science: It can be used in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Catalysis: The compound can serve as a ligand in catalytic systems, enhancing the efficiency and selectivity of various chemical reactions.
Biology and Medicine: Its potential use in drug delivery systems and as a diagnostic agent is being explored due to its unique chemical properties.
Industry: The compound can be used in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism by which 1,10-Bis(dimethoxyphosphoryl)-3,3,4,4,5,5,6,6,7,7,8,8-dodecafluorodecane exerts its effects depends on its application. In catalysis, it acts as a ligand, coordinating with metal centers to facilitate chemical transformations. The presence of fluorine atoms can influence the electronic properties of the compound, enhancing its reactivity and selectivity.
Comparison with Similar Compounds
Similar Compounds
1,1’-Bis(diphenylphosphino)ferrocene: A widely used ligand in homogeneous catalysis, known for its versatility and effectiveness.
1,1’-Bis(diphenylphosphino)ethane: Another common ligand with similar applications in catalysis.
Uniqueness
1,10-Bis(dimethoxyphosphoryl)-3,3,4,4,5,5,6,6,7,7,8,8-dodecafluorodecane is unique due to its high fluorine content and the presence of dimethoxyphosphoryl groups. These features impart distinct chemical properties, such as high thermal stability and resistance to oxidation, making it suitable for specialized applications in various fields.
Properties
Molecular Formula |
C14H20F12O6P2 |
|---|---|
Molecular Weight |
574.23 g/mol |
IUPAC Name |
1,10-bis(dimethoxyphosphoryl)-3,3,4,4,5,5,6,6,7,7,8,8-dodecafluorodecane |
InChI |
InChI=1S/C14H20F12O6P2/c1-29-33(27,30-2)7-5-9(15,16)11(19,20)13(23,24)14(25,26)12(21,22)10(17,18)6-8-34(28,31-3)32-4/h5-8H2,1-4H3 |
InChI Key |
LBLKTRIYSQLZMG-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(CCC(C(C(C(C(C(CCP(=O)(OC)OC)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


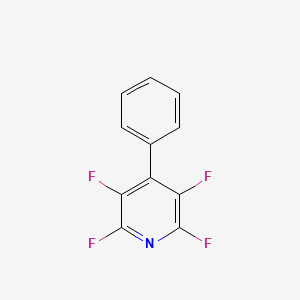
![Ethyl [2-(hydroxymethyl)-5-nitro-1H-imidazol-1-yl]acetate](/img/structure/B14134354.png)
![6-(2-chlorobenzyl)-2-(pyridin-4-yl)-6,8,9,10-tetrahydro-5H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-5-one](/img/structure/B14134370.png)
![(2S)-2-[(Tert-butoxy)carbonylamino]-3-(3,4,5-trimethoxyphenyl)propanoic acid](/img/structure/B14134371.png)
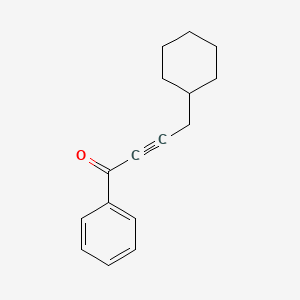
![(E)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]-3-phenylprop-2-enamide](/img/structure/B14134385.png)
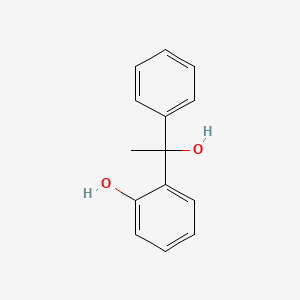
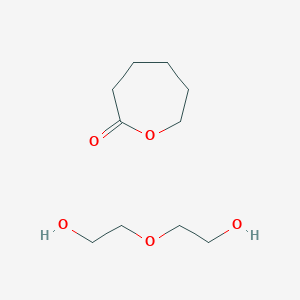
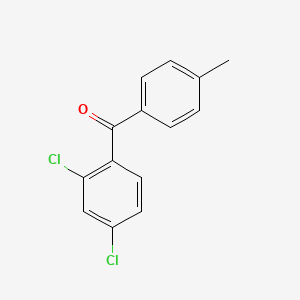
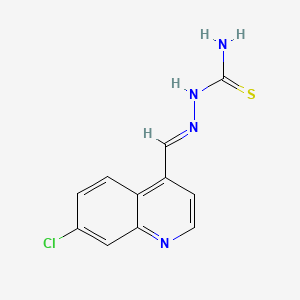
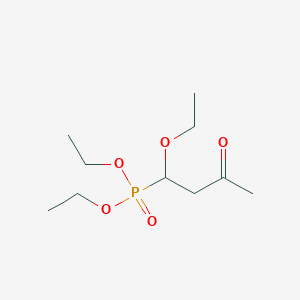
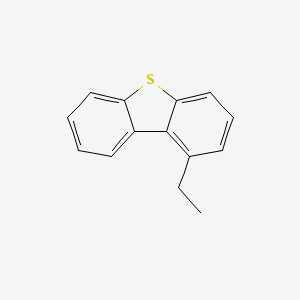
![{[5-(Benzenesulfonyl)-5-methoxy-3-methylidenepentyl]sulfanyl}benzene](/img/structure/B14134419.png)
